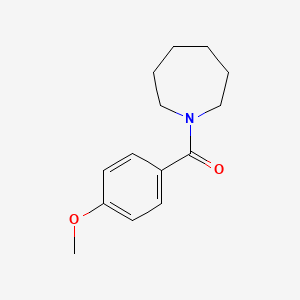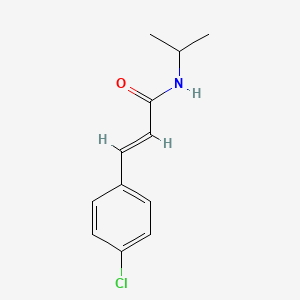
3-(4-chlorophenyl)-N-isopropylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-isopropylacrylamide is a compound that encompasses a wide range of studies due to its interesting molecular structure and potential applications in various fields. Its synthesis and analysis contribute significantly to the understanding of its chemical behavior and properties.
Synthesis Analysis
The synthesis of 3-(4-chlorophenyl)-N-isopropylacrylamide and related compounds involves various chemical reactions, highlighting the versatility and complexity of organic synthesis. For instance, compounds similar in structure have been synthesized through reactions that showcase the manipulation of molecular frameworks to introduce specific functional groups while maintaining the integrity of the chlorophenyl and isopropylacrylamide moieties (Ren et al., 2011).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the crystal and molecular structure of chlorophenyl and isopropylacrylamide derivatives, offering insights into their spatial arrangement and intramolecular interactions. For example, the crystal structure of related compounds reveals the coplanarity of ring atoms and the presence of intramolecular hydrogen bonding and weak C···π interactions, which are crucial for understanding the compound's stability and reactivity (Ren et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-chlorophenyl)-N-isopropylacrylamide derivatives is influenced by their functional groups, which can undergo various chemical transformations. These reactions include cyclizations, substitutions, and additions, which are fundamental in modifying the compound's properties for specific applications (Berrino et al., 2012).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-9H,1-2H3,(H,14,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBAIGWUUQJRP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-isopropyl-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

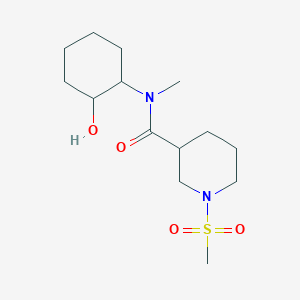
![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)
![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)
![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

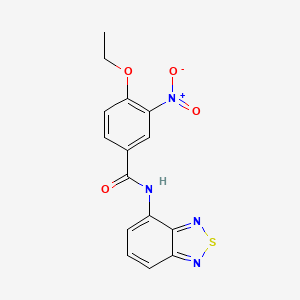
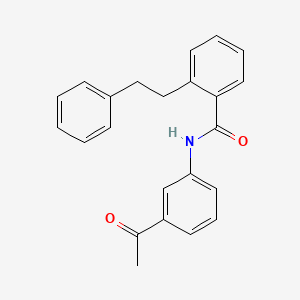
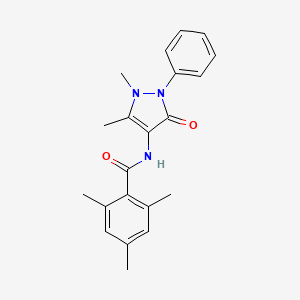
![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)
![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)
